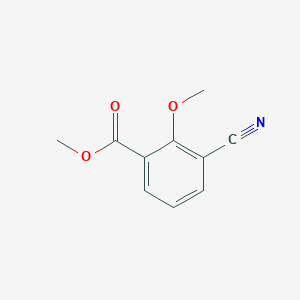

Methyl 3-cyano-2-methoxybenzoate

Description

Methyl 3-cyano-2-methoxybenzoate (CAS: 406938-72-5, C₁₀H₉NO₃, MW: 191.2 g/mol) is a benzoate ester featuring a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. This compound is classified as a laboratory chemical, primarily used in organic synthesis and pharmaceutical research . Current safety data indicate it is harmful if swallowed (H302) but lacks comprehensive toxicological or ecological profiles .

Properties

IUPAC Name |

methyl 3-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKKQGJLHMQLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625016 | |

| Record name | Methyl 3-cyano-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406938-72-5 | |

| Record name | Methyl 3-cyano-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-CYANO-2-METHOXYBNEZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-2-methoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 3-cyano-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed:

Amides: Formed from nucleophilic substitution with amines.

Amines: Formed from the reduction of the cyano group.

Carboxylic Acids: Formed from the hydrolysis of the ester group.

Scientific Research Applications

Organic Synthesis

Methyl 3-cyano-2-methoxybenzoate serves as a versatile intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

- Reduction : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and methanol .

Pharmaceuticals

The compound shows promise in drug development due to its functional groups that can be modified to enhance biological activity. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents. For instance, preliminary research suggests that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Material Science

In material science, this compound is utilized in preparing polymers and materials with specific properties. Its reactivity allows for the incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength .

Case Study 1: Biodegradation Research

A study investigated the biodegradation of chlorothalonil by a bacterial strain capable of utilizing chlorothalonil as a carbon source. The degradation products included methyl-2,5,6-trichloro-3-cyano-4-methoxy-benzoate, demonstrating the compound's potential role in biotransformation processes .

Case Study 2: Drug Discovery

Research on methyl derivatives has highlighted their potential as biochemical probes in enzyme interactions. For example, studies have focused on their binding affinity with specific molecular targets such as enzymes and receptors, suggesting applications in drug design and development.

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-methoxybenzoate depends on its functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and methanol. These reactions can be exploited in various synthetic pathways to achieve desired chemical transformations.

Comparison with Similar Compounds

Positional Isomers of Methyl Cyano-Methoxybenzoates

The substituent positions on the benzene ring significantly alter physicochemical properties and reactivity. Key isomers include:

Key Observations :

- Steric Effects : The ortho-substituted target compound (2-OCH₃, 3-CN) may exhibit steric hindrance, slowing reactions requiring planar transition states.

- Electronic Effects: The cyano group’s electron-withdrawing nature deactivates the ring, directing further substitutions to specific positions. For example, nitration or halogenation would occur at positions dictated by the substituents’ directing effects .

Functional Group Variants

Compounds with alternative substituents highlight the cyano group’s role:

Reactivity Insights :

- The cyano group in Methyl 3-cyano-2-methoxybenzoate can undergo hydrolysis to form carboxylic acids or participate in cycloadditions, unlike halogen or amino-substituted analogs .

- Bromo-substituted analogs (e.g., 1340366-76-8) may undergo cross-coupling reactions (e.g., Suzuki), which are less feasible with cyano groups .

Physical Properties

Data gaps for this compound (e.g., melting point, solubility) limit direct comparisons. However, methyl esters generally exhibit:

- Lower Melting Points : Compared to parent acids due to reduced hydrogen bonding.

- Moderate Polarity: Cyano and methoxy groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Biological Activity

Methyl 3-cyano-2-methoxybenzoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound (C₁₀H₉NO₃) features a methoxy (-OCH₃) group and a cyano (-CN) group attached to a benzoate structure. Its molecular weight is approximately 179.18 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The cyano group acts as an electrophile, participating in nucleophilic addition reactions, which can lead to the formation of various derivatives that may exhibit biological activity.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing methanol and yielding the corresponding carboxylic acid, which may possess distinct biological properties.

- Enzyme Interactions : Preliminary studies suggest that this compound may interact with specific enzymes, potentially influencing metabolic pathways relevant in drug development .

Biological Activities

This compound has been investigated for various biological activities:

- Anticancer Activity : Some studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Properties : Research has pointed towards its role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory medications.

- Antimicrobial Effects : There are indications that this compound may possess antimicrobial properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on various cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Potential antimicrobial properties |

Research Examples

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Anti-inflammatory Research : A study explored the compound's ability to inhibit pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Preliminary antimicrobial assays showed that the compound could inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Applications in Drug Development

Given its diverse biological activities and mechanisms of action, this compound is being explored for various applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.